molecular formula C6H9NO3S B14890059 (R)-5-Oxo-1,4-thiazepane-3-carboxylic acid

(R)-5-Oxo-1,4-thiazepane-3-carboxylic acid

Cat. No.: B14890059
M. Wt: 175.21 g/mol
InChI Key: JICTZUFURQRLDW-BYPYZUCNSA-N
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Description

®-5-Oxo-1,4-thiazepane-3-carboxylic acid is a heterocyclic compound containing a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Oxo-1,4-thiazepane-3-carboxylic acid typically involves the formation of the thiazepane ring followed by the introduction of the carboxylic acid and oxo groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a thiocarbonyl compound can lead to the formation of the thiazepane ring. Subsequent oxidation and carboxylation steps are then employed to introduce the oxo and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of ®-5-Oxo-1,4-thiazepane-3-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

®-5-Oxo-1,4-thiazepane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functionalities.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

®-5-Oxo-1,4-thiazepane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which ®-5-Oxo-1,4-thiazepane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Thiazepane derivatives: Compounds with similar thiazepane rings but different functional groups.

    Carboxylic acids: Compounds with similar carboxylic acid functionalities but different ring structures.

    Oxo compounds: Compounds with similar oxo groups but different overall structures.

Uniqueness

®-5-Oxo-1,4-thiazepane-3-carboxylic acid is unique due to the combination of its thiazepane ring, oxo group, and carboxylic acid functionality. This combination imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.

Properties

IUPAC Name

(3R)-5-oxo-1,4-thiazepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICTZUFURQRLDW-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@H](NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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